molecular formula C12H20N2O2 B2986762 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid CAS No. 1177346-49-4

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid

Cat. No.: B2986762
CAS No.: 1177346-49-4
M. Wt: 224.304
InChI Key: YKLKXRQUKAQYNW-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid is a tertiary amine derivative structurally characterized by an N,N-dimethylaniline core substituted with a 1-aminoethyl group at the para position, combined with acetic acid. The acetic acid component likely acts as a counterion or stabilizer, enhancing solubility or reactivity.

Properties

IUPAC Name

acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKXRQUKAQYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate alkylating agent, such as ethyl bromide, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected N,N-Dimethylaniline Derivatives

Compound Substituent/Functional Groups Key Structural Features Reference
This compound 1-Aminoethyl, acetic acid Tertiary amine, aminoethyl, acetic acid
Sodium 2-[4-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoylamino] Acetate (3a) Diazene, benzoylamino, carboxylate Azo dye, sodium salt
4-((5,6-Dimethoxy-1H-benzo[d][1,2,3]triazol-1-yl)sulfonyl)-N,N-dimethylaniline (117) Sulfonyl, triazolyl, methoxy Sulfonamide, heterocyclic
Thioflavin-T Benzothiazolium, chloride Benzothiazole fluorophore
4-(2-Fluorostyryl)-N,N-dimethylaniline (4e) Fluorostyryl Fluorinated stilbene

Key Observations :

  • The aminoethyl group in the target compound introduces a primary amine, distinguishing it from derivatives with diazenyl (azo), sulfonyl, or fluorinated groups.
  • The acetic acid component may enhance solubility or stabilize the compound via salt formation, similar to sodium carboxylate in compound 3a .

Key Observations :

  • Diazonium salt formation is a common route for azo dyes (e.g., compound 3a), while fluorinated derivatives (e.g., 4e) require specialized coupling reactions .
  • The target compound’s synthesis remains unclear, but analogous tertiary amines are often synthesized via alkylation or condensation .

Biological Activity

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid, also known as a derivative of dimethylaniline, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an aminoethyl group and an acetic acid moiety, contributing to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.30 g/mol
  • SMILES Notation : CC(O)=O.CC(N)c1ccc(cc1)N(C)C
  • InChI Key : YKLKXRQUKAQYNW-UHFFFAOYSA-N

The compound exists as a solid and is soluble in various organic solvents, making it suitable for laboratory applications .

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of this compound. The compound has been tested against various strains of bacteria and fungi, demonstrating significant inhibition rates.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Antidiabetic Activity

In addition to its antimicrobial effects, this compound exhibits promising antidiabetic properties. It has been shown to inhibit key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : 93.2% at optimal concentration
  • α-Glucosidase Inhibition : 73.7% at optimal concentration

These findings suggest that the compound could be beneficial in managing blood glucose levels in diabetic patients .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of various derivatives, including this compound, showed that it outperformed several conventional antibiotics in inhibiting Staphylococcus aureus and other pathogens. The study emphasized the need for further exploration into its mechanism of action .
  • Antidiabetic Mechanism Investigation :
    Another investigation focused on the molecular docking studies of the compound against α-amylase and α-glucosidase. The results indicated strong binding affinities, suggesting a competitive inhibition mechanism that could lead to reduced postprandial glucose levels .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate moderate safety margins; however, comprehensive studies are necessary to establish its therapeutic index and potential side effects .

Q & A

Q. How to address conflicting bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and apply statistical meta-analysis. If contradictions persist, synthesize analogs with systematic substitutions (e.g., varying alkyl chain lengths) to isolate bioactive moieties .

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